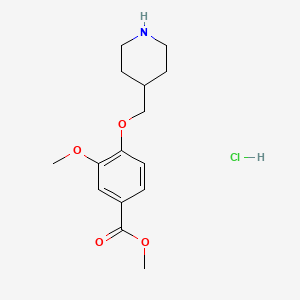

Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride

Description

Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester backbone with methoxy and piperidinylmethoxy substituents. The molecular formula is C₁₆H₂₂ClNO₅, combining a methyl ester group at the carboxyl position, a methoxy group at the 3-position, and a piperidin-4-ylmethoxy group at the 4-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is likely utilized in pharmaceutical research, particularly in drug discovery targeting neurological or metabolic pathways, given the prevalence of piperidine derivatives in bioactive molecules.

Properties

IUPAC Name |

methyl 3-methoxy-4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-18-14-9-12(15(17)19-2)3-4-13(14)20-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCRCAZFDRHEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-73-5 | |

| Record name | Benzoic acid, 3-methoxy-4-(4-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing biochemical pathways.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and influencing the activity of the target.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.

Biological Activity

Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride (C15H22ClNO4) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a benzoate structure with a methoxy group and a piperidine moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The molecular formula of methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride is C15H22ClNO4, with a molecular weight of approximately 315.79 g/mol. The presence of functional groups such as methoxy and piperidine enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride has been investigated for various biological activities, particularly in the context of drug discovery. Its structural analogs have shown promising results against several biological targets, including:

- Choline Transporter Inhibition : Compounds with similar structures have been identified as inhibitors of the presynaptic choline transporter (CHT), which plays a critical role in neurotransmitter regulation .

- Antidepressant Activity : Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies surrounding methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride have focused on the piperidine substituent and the amide functionality. Research indicates that modifications in these areas can lead to significant changes in biological activity. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(3-piperidinylmethoxy)benzoate hydrochloride | Similar benzoate structure but different positioning of piperidine | Different pharmacological profiles due to structural variations |

| Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride | Shares methoxy and piperidine groups | Varies in receptor affinity compared to target compound |

| Methyl 4-(piperidin-4-ylmethoxy)methylbenzoate hydrochloride | Contains additional methyl group on benzoate | Potentially different metabolic pathways |

Synthesis

The synthesis of methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride typically involves several steps, employing methods such as high-throughput screening to identify active benzamides. The synthesis process is crucial for understanding its potential applications in drug development.

Case Studies

- Inhibition Studies : A study conducted on a series of piperidine derivatives demonstrated that compounds with similar structures inhibited the choline transporter effectively, with IC50 values indicating their potency .

- Pharmacokinetics : Research on related compounds has shown low-to-moderate intrinsic clearance in mouse models, suggesting favorable pharmacokinetic profiles for further development in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride has been investigated for its potential effects on various biological targets. Notable applications include:

-

Anti-Cancer Activity :

- Recent studies have shown that compounds similar to methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride exhibit antiproliferative effects against breast cancer cell lines, including triple-negative breast cancer (TNBC) cells .

- The compound's structural similarities to known inhibitors suggest it may interact with heat shock protein 90 (Hsp90), which is crucial for tumor growth regulation.

- Antidepressant Properties :

-

Neuropharmacological Effects :

- The piperidine moiety is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders or enhancing cognitive functions.

Case Studies

- Breast Cancer Research :

- Synthesis of Antidepressants :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several benzoate esters and piperidine derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ring Size and Basicity : Piperidine derivatives (6-membered ring) generally exhibit higher basicity compared to pyrrolidine analogues (5-membered), influencing solubility and receptor interactions.

- Ester Groups : Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride), affecting pharmacokinetics.

- Substituent Position: The 3-methoxy-4-(piperidinylmethoxy) arrangement in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to 4-piperidinyl or 3-cyano analogues.

Preparation Methods

Esterification of 3-Hydroxy-4-methoxybenzoic Acid

- The starting acid is treated with methanol under acidic conditions (e.g., sulfuric acid catalyst) to form the methyl ester.

- This step ensures activation of the carboxyl group for further functionalization.

Formation of Hydrochloride Salt

- The free base of methyl 3-methoxy-4-(piperidin-4-ylmethoxy)benzoate is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.

- This step enhances the compound's physicochemical properties such as solubility and stability for biological applications.

Research Findings and Optimization

A comprehensive structure-activity relationship (SAR) study around this scaffold was conducted to optimize potency and selectivity as choline transporter inhibitors. Key findings include:

- The piperidin-4-ylmethoxy substituent is critical for activity, with modifications on the piperidine ring or the aromatic amide portion significantly affecting potency.

- The methyl ester functionality is retained for optimal interaction and pharmacokinetic properties.

- The hydrochloride salt form exhibits improved solubility and stability, facilitating biological testing.

Data Tables Summarizing Preparation and Activity

Table 1: Representative Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Methanol, H2SO4, reflux | 85-90 | Standard Fischer esterification |

| Ether Formation (Mitsunobu) | 4-(Piperidin-4-yl)methanol, DEAD, PPh3 | 60-75 | Mild conditions, moderate yield |

| Ether Formation (SN2) | 4-(Piperidin-4-ylmethyl) bromide, Cs2CO3, KI, DMF | 65-80 | Requires dry conditions |

| Hydrochloride Salt Formation | HCl in ether or ethanol | >95 | Precipitates pure salt |

Table 2: Activity and Potency Data of Analogous Compounds (Selected)

| Compound ID | Substituent R1 | IC50 (μM) Choline Transport Inhibition | Notes |

|---|---|---|---|

| ML352 (10m) | Methylpiperidine ether | 0.09 (high choline conc.) | Lead compound, high potency |

| 10e | Isopropylpiperidine ether | 0.10 | Potent but higher clearance |

| 10f | Pyrazole analog | 0.91 | Lower potency, different SAR |

| 10v | Unsubstituted phenol | >50 (inactive) | Demonstrates necessity of ether |

IC50 values derived from radiolabeled choline uptake assays in HEK293 cells expressing human choline transporter.

Analytical and Purification Notes

- Purification of intermediates and final products is typically achieved by column chromatography or crystallization.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- The hydrochloride salt is often isolated as a crystalline solid, facilitating handling and formulation.

Q & A

Q. What are the critical structural features of Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride, and how do they influence reactivity in synthetic applications?

The compound contains three key functional groups: a benzoate ester, a methoxy substituent, and a piperidine moiety linked via an ether bond. The ester group is prone to hydrolysis under acidic or basic conditions, while the piperidine ring (with a secondary amine in its free base form) can participate in salt formation, hydrogen bonding, or act as a nucleophile. The methoxy group enhances electron density in the aromatic ring, directing electrophilic substitution reactions. For stability during synthesis, the hydrochloride salt form is preferred to mitigate hygroscopicity and improve crystallinity .

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

A validated protocol involves nucleophilic substitution between methyl 3-methoxy-4-hydroxybenzoate and 4-(chloromethyl)piperidine under alkaline conditions (e.g., K₂CO₃ in amyl acetate at 115–120°C). Key steps include:

- Reagent stoichiometry : A 1:1.2 molar ratio of benzoate derivative to piperidine precursor minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) or high-boiling solvents (amyl acetate) enhance reaction efficiency.

- Workup : Aqueous washes to remove inorganic salts, followed by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. How should researchers characterize this compound’s purity and structural integrity?

Employ orthogonal analytical techniques:

- HPLC/LC-MS : Monitor purity (>98%) using a C18 column with UV detection at 254 nm.

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy proton at δ ~3.8 ppm, piperidine protons at δ ~2.5–3.5 ppm).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can tautomerism or dynamic isomerism in the piperidine ring affect experimental outcomes?

The piperidine ring’s chair-to-boat conformational changes and amine protonation states influence solubility and binding affinity in target interactions. To study this:

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

If chirality is introduced during synthesis (e.g., at the piperidine C4 position):

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize.

- Dynamic kinetic resolution : Employ transition-metal catalysts to favor a single enantiomer during coupling reactions .

Q. How should researchers address contradictory solubility data reported for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from polymorphic forms or residual solvents. Mitigate by:

Q. What computational methods validate crystallographic data for this compound?

Compare experimental X-ray diffraction data with density functional theory (DFT)-optimized structures. Use SHELXL for refinement, ensuring R-factor convergence below 5%. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H⋯O bonds between the ester and chloride ions) .

Methodological Guidance for Safety and Handling

Q. What precautions are essential for handling this compound in aqueous environments?

- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the ester group.

- Decomposition : Avoid temperatures >180°C to prevent thermal degradation (evidenced by gas evolution in TGA-DSC studies).

- PPE : Use nitrile gloves, FFP3 respirators, and chemical goggles to mitigate irritation risks .

Q. How can researchers functionalize the piperidine ring without compromising the ester group?

Adopt orthogonal protection strategies:

Q. What experimental approaches identify degradation pathways in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.